molecular formula C12H15ClO2 B14041819 1-Chloro-1-(4-ethyl-2-(hydroxymethyl)phenyl)propan-2-one

1-Chloro-1-(4-ethyl-2-(hydroxymethyl)phenyl)propan-2-one

Katalognummer: B14041819
Molekulargewicht: 226.70 g/mol
InChI-Schlüssel: XPKPGTRVWUIIPZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Chloro-1-(4-ethyl-2-(hydroxymethyl)phenyl)propan-2-one is an organic compound with the molecular formula C12H15ClO2 It is a chlorinated derivative of a phenylpropanone, characterized by the presence of a chloro group, an ethyl group, and a hydroxymethyl group attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(4-ethyl-2-(hydroxymethyl)phenyl)propan-2-one can be achieved through several methods. One common approach involves the chlorination of a precursor compound, such as 1-(4-ethyl-2-(hydroxymethyl)phenyl)propan-2-one, using a chlorinating agent like thionyl chloride or phosphorus pentachloride. The reaction is typically carried out in an inert solvent such as dichloromethane at low temperatures to control the reaction rate and prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can enhance the efficiency and scalability of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

1-Chloro-1-(4-ethyl-2-(hydroxymethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of amines or thiols derivatives.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

Wissenschaftliche Forschungsanwendungen

1-Chloro-1-(4-ethyl-2-(hydroxymethyl)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Chloro-1-(4-ethyl-2-(hydroxymethyl)phenyl)propan-2-one involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the hydroxymethyl and carbonyl groups can undergo oxidation and reduction reactions, respectively. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Chloro-1-(4-methylphenyl)propan-2-one: Lacks the hydroxymethyl group, resulting in different reactivity and applications.

    1-Chloro-1-(4-ethylphenyl)propan-2-one: Similar structure but without the hydroxymethyl group, affecting its chemical properties.

    1-Chloro-1-(4-ethyl-2-methylphenyl)propan-2-one:

Uniqueness

1-Chloro-1-(4-ethyl-2-(hydroxymethyl)phenyl)propan-2-one is unique due to the presence of both a hydroxymethyl group and a chloro group on the phenyl ring.

Eigenschaften

Molekularformel

C12H15ClO2

Molekulargewicht

226.70 g/mol

IUPAC-Name

1-chloro-1-[4-ethyl-2-(hydroxymethyl)phenyl]propan-2-one

InChI

InChI=1S/C12H15ClO2/c1-3-9-4-5-11(10(6-9)7-14)12(13)8(2)15/h4-6,12,14H,3,7H2,1-2H3

InChI-Schlüssel

XPKPGTRVWUIIPZ-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC(=C(C=C1)C(C(=O)C)Cl)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.